NIBR-0213
Overview
Description
NIBR-0213 is a potent and selective antagonist of the sphingosine 1-phosphate receptor subtype 1 (S1P1). This compound has shown significant efficacy in reducing peripheral blood lymphocyte counts and has been studied for its potential therapeutic applications in autoimmune diseases such as multiple sclerosis .
Mechanism of Action
Target of Action
NIBR-0213, also known as “(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid”, is a potent, orally active, and selective antagonist of the Sphingosine 1-phosphate receptor-1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and has been identified as a promising therapeutic target in autoimmunity .
Mode of Action
This compound interacts with its target, S1P1, by competitively inhibiting the receptor with a calculated Kd of 0.37 ± 0.031 nM . It displays potent and comparable potency on human and rat S1P1 (IC50 of 2.0 nM and 2.3 nM, respectively) in GTPγ35S assays .
Biochemical Pathways
The S1P1 receptor promotes the egress of lymphocytes from lymph nodes . Conditional deletion of S1P1 from hematopoietic cells reduces the peripheral blood lymphocyte (PBL) counts by preventing lymphocyte egress from lymphoid organs . Therefore, antagonism of S1P1 by this compound would be expected to have similar consequences on lymphocyte egress .
Pharmacokinetics
This compound has very good pharmacokinetic (PK) properties . It induces a long-lasting reduction of peripheral blood lymphocyte counts after oral dosing . The PK properties of this compound show a moderate clearance (26 mL/min/kg) and a high oral bioavailability (69%), leading to significant exposure after oral dosing .
Result of Action
This compound induces a long-lasting reduction of peripheral blood lymphocyte counts . It has shown comparable therapeutic efficacy to fingolimod, a S1P1 receptor agonist, in experimental autoimmune encephalomyelitis (EAE), a model of human multiple sclerosis (MS) .
Biochemical Analysis
Biochemical Properties
NIBR-0213 plays a crucial role in biochemical reactions by selectively antagonizing the sphingosine-1-phosphate receptor-1 (S1P1). This receptor is a G protein-coupled receptor that regulates lymphocyte trafficking. This compound exhibits high potency with an IC50 value of 2.0 nM in human S1P1 and 2.3 nM in rat S1P1 in GTPγS assays . The compound is inactive on other sphingosine-1-phosphate receptors such as S1P2, S1P3, and S1P4, indicating its selectivity . This compound interacts with the S1P1 receptor by competitively binding to it, thereby inhibiting its function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By antagonizing the S1P1 receptor, this compound prevents the egress of lymphocytes from lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts . This effect is crucial in modulating immune responses and has therapeutic implications in autoimmune diseases. This compound influences cell signaling pathways by inhibiting the S1P1-mediated signaling cascade, which affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the S1P1 receptor, thereby blocking the receptor’s interaction with its natural ligand, sphingosine-1-phosphate. This inhibition prevents the receptor from activating downstream signaling pathways that are essential for lymphocyte egress . This compound acts as a competitive antagonist with a calculated dissociation constant (Kd) of 0.37 nM . This high affinity binding results in the effective inhibition of S1P1 receptor function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its efficacy in reducing peripheral blood lymphocyte counts for up to 24 hours post-treatment . Long-term studies in experimental autoimmune encephalomyelitis models have shown that this compound can sustain its therapeutic effects over extended periods, leading to a gradual reduction in disease scores .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, an oral dose of 30 mg/kg reduces peripheral blood lymphocyte counts by 75%-85% within 14 hours . Higher doses, such as 60 mg/kg, have been shown to maintain this effect for longer durations. In mouse models of experimental autoimmune encephalomyelitis, this compound at 30 mg/kg and 60 mg/kg doses significantly reduces disease scores, indicating its therapeutic potential .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate lymphocyte trafficking. The compound interacts with the S1P1 receptor, which plays a critical role in the egress of lymphocytes from lymphoid organs . By inhibiting this receptor, this compound affects the metabolic flux and levels of metabolites involved in immune cell trafficking .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the S1P1 receptor. The compound’s high oral bioavailability (69%) ensures significant exposure after oral dosing . This compound’s distribution is primarily influenced by its binding to the S1P1 receptor, which is expressed on lymphocytes and endothelial cells .
Subcellular Localization
The subcellular localization of this compound is primarily at the S1P1 receptor sites on lymphocytes and endothelial cells. This localization is crucial for its activity and function as an S1P1 antagonist . The compound’s targeting to these specific compartments ensures its effective inhibition of lymphocyte egress and modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIBR-0213 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
NIBR-0213 primarily undergoes reactions typical of organic compounds, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of S1P1 in various biochemical pathways.
Biology: Investigated for its effects on lymphocyte trafficking and immune response.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.
Industry: Potential applications in the development of new drugs targeting S1P1
Comparison with Similar Compounds
Similar Compounds
Fingolimod: An S1P1 receptor agonist used in the treatment of multiple sclerosis.
W146: Another S1P1 antagonist with different pharmacokinetic properties.
VPC44116: An S1P1 antagonist studied for its effects on lymphocyte trafficking
Uniqueness of NIBR-0213
This compound is unique due to its high selectivity and potency as an S1P1 antagonist. Unlike other compounds, it has shown long-lasting effects on lymphocyte egress after oral dosing, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUARFFBDLROH-MOPGFXCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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